tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate
Description
Properties
Molecular Formula |
C10H16N2O5S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate |
InChI |
InChI=1S/C10H16N2O5S/c1-10(2,3)17-9(13)12-7-5-6-16-8(7)18(14,15)11-4/h5-6,11H,1-4H3,(H,12,13) |
InChI Key |
VVYIAUJPCKECIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate typically involves the reaction of chlorosulfonyl isocyanate with tert-butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Reaction Setup: Chlorosulfonyl isocyanate is added to a solution of tert-butanol in an appropriate solvent.
Reaction Conditions: The mixture is stirred at a controlled temperature, usually around room temperature, to facilitate the reaction.
Product Isolation: The reaction mixture is then purified to isolate tert-Butyl N-[2-(methylsulfam
Biological Activity
tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H20N2O4S
- Molecular Weight : 252.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound acts as an inhibitor, forming stable complexes that prevent normal enzymatic functions. This inhibition can be crucial in therapeutic contexts, particularly in the development of drugs targeting specific pathways.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against enzymes involved in metabolic pathways. The presence of the methylsulfamoyl group enhances its interaction with target enzymes, making it a valuable tool for probing biological systems.
Cytotoxicity Studies
In vitro studies have shown that this compound can protect cells from oxidative stress-induced damage. For instance, when tested on astrocytes exposed to amyloid beta (Aβ) peptides, the compound demonstrated a reduction in cell death and improved cell viability compared to untreated controls .
| Treatment | Cell Viability (%) | Notes |
|---|---|---|
| Control | 100 | No treatment |
| Aβ alone | 43.78 ± 7.17 | Significant cell death |
| Aβ + tert-butyl carbamate | 62.98 ± 4.92 | Improved viability |
Anti-inflammatory Effects
The compound also appears to modulate inflammatory responses. In studies measuring cytokine levels (such as TNF-α and IL-6), it was found that treatment with this compound reduced TNF-α levels in astrocytes activated by Aβ, suggesting potential anti-inflammatory properties .
Case Studies and Research Findings
- Astrocyte Protection Against Aβ Toxicity :
- Oxidative Stress Reduction :
-
Comparative Studies :
- When compared to other similar compounds, such as tert-butyl methyl (2-(methylamino)ethyl)carbamate, the unique methylsulfamoyl group in this compound contributes to its enhanced stability and reactivity, making it more effective in biological applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carbamates
The compound belongs to a broader class of Boc-protected carbamates. Key structural analogs include:
Key Observations:
- Reactivity: Bromo-substituted analogs (e.g., tert-butyl N-(6-bromohexyl)carbamate) are prone to nucleophilic substitution, whereas the methylsulfamoyl group may favor electrophilic aromatic substitution or hydrogen-bond-mediated interactions.
- Biological Relevance: Sulfonamide groups (as in the target compound) are known to enhance binding affinity in receptor-ligand systems, contrasting with the inert alkyl chains in other Boc derivatives .
Crystallographic and Computational Insights
Crystallographic tools like SHELXL and SIR97 are critical for resolving structural differences between carbamate analogs. For instance:
- The furan ring in the target compound likely exhibits planar geometry, with the sulfamoyl group causing slight distortion due to steric and electronic effects.
- ORTEP-3 visualizations would highlight bond-length variations (e.g., C–O in Boc group: ~1.33 Å vs. C–S in sulfonamide: ~1.76 Å), corroborating computational models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a furan derivative with a carbamate precursor. Key steps include:
- Substituent introduction : The methylsulfamoyl group can be introduced via sulfonation of the furan ring, followed by alkylation.
- Carbamate formation : Reacting the intermediate with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or THF .
- Optimization : Control reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions (e.g., over-sulfonation). Use TLC or HPLC to monitor progress .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃), furan ring protons (δ 6.5–7.5 ppm), and methylsulfamoyl NH (δ ~3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₈N₂O₅S, theoretical MW 314.34) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Methodology :
- Kinetic analysis : Use in situ IR or reaction calorimetry to identify exothermic steps or intermediate instability .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the furan ring, but may promote hydrolysis; switch to dichloromethane for larger scales .
- Byproduct analysis : LC-MS or GC-MS to detect impurities (e.g., over-sulfonated derivatives) and adjust stoichiometry .
Q. What computational methods are suitable for analyzing the compound’s electronic structure and reactivity?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model the electron density of the methylsulfamoyl group and predict sites for electrophilic attack .
- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) and guide structure-activity relationship (SAR) studies .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state packing?
- Methodology :
- X-ray crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to determine bond lengths, angles, and hydrogen-bonding networks .
- Twinned data handling : For challenging crystals, employ SHELXD for structure solution and PLATON to validate symmetry .
Q. What strategies are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?
- Methodology :
- Enzyme kinetics : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values for target enzymes (e.g., proteases) .
- SAR studies : Synthesize analogs with modified sulfamoyl or tert-butyl groups and compare activity trends .
- Toxicity screening : MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity before in vivo testing .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
- Re-evaluate force fields : Ensure molecular dynamics simulations account for solvent effects (e.g., explicit water models) .
- Protonation states : Adjust pH in docking studies to match experimental conditions (e.g., physiological pH 7.4) .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 743255) to identify confounding factors (e.g., off-target binding) .
Structural and Mechanistic Insights
Q. What experimental evidence supports the proposed mechanism of methylsulfamoyl group participation in hydrogen bonding?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
